molecular formula C10H15N3OS B4116380 4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-1-carbothioamide

4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-1-carbothioamide

Cat. No. B4116380
M. Wt: 225.31 g/mol
InChI Key: OFGYHNQKFOBLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-1-carbothioamide, also known as TFMPT, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective agonist of the GABA-B receptor, which is a type of receptor that plays a key role in regulating the activity of neurons in the brain. In

Mechanism of Action

4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-1-carbothioamide acts as a selective agonist of the GABA-B receptor, which is a type of receptor that is involved in the regulation of neurotransmitter release and neuronal excitability. When 4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-1-carbothioamide binds to the GABA-B receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the reduction of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-1-carbothioamide are primarily mediated by its activation of the GABA-B receptor. This leads to a reduction in the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of mood, anxiety, and addiction. Additionally, 4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-1-carbothioamide has been shown to have a sedative effect, which may be due to its ability to reduce neuronal activity in certain regions of the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-1-carbothioamide in lab experiments is its high selectivity for the GABA-B receptor. This allows researchers to study the specific effects of GABA-B receptor activation without the confounding effects of other neurotransmitter systems. However, one limitation of 4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-1-carbothioamide is its relatively short half-life, which may make it difficult to study its long-term effects in animal models.

Future Directions

There are several potential future directions for research on 4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-1-carbothioamide. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. Another area of interest is its potential use as a tool for studying the role of the GABA-B receptor in various neurological disorders. Additionally, further research is needed to elucidate the long-term effects of 4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-1-carbothioamide on neuronal activity and neurotransmitter release.

Scientific Research Applications

4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-1-carbothioamide has been extensively studied for its potential therapeutic applications in the treatment of a variety of neurological disorders. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. Additionally, 4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-1-carbothioamide has been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

4-methyl-N-(oxolan-2-ylmethyl)pyrazole-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-8-5-12-13(7-8)10(15)11-6-9-3-2-4-14-9/h5,7,9H,2-4,6H2,1H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGYHNQKFOBLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(=S)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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